molecular formula C21H24FN3O2 B2431125 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid CAS No. 1021262-18-9

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid

Cat. No. B2431125
CAS RN: 1021262-18-9
M. Wt: 369.44
InChI Key: JAJGACUCICOUHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzo[d]imidazole ring, followed by the introduction of the amino group, the fluorophenyl group, and finally the butanoic acid group . The exact methods would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazole ring is a planar, aromatic system, which could participate in pi-pi stacking interactions. The fluorophenyl group is also aromatic and could contribute to these interactions. The butanoic acid group would introduce some polarity to the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzo[d]imidazole ring could participate in electrophilic aromatic substitution reactions, while the amino group could act as a nucleophile in various reactions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylic acid group and the aromatic rings would likely make it somewhat soluble in both polar and non-polar solvents .

Future Directions

Benzo[d]imidazole derivatives are a topic of ongoing research in medicinal chemistry, and new methods for their synthesis and new applications for these compounds are being explored .

properties

IUPAC Name

4-(4-fluoroanilino)-3-[1-(2-methylpropyl)benzimidazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-14(2)13-25-19-6-4-3-5-18(19)24-21(25)15(11-20(26)27)12-23-17-9-7-16(22)8-10-17/h3-10,14-15,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJGACUCICOUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(CC(=O)O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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